molecular formula C18H16N2 B7786174 (1Z)-1-[1-(naphthalen-2-yl)ethylidene]-2-phenylhydrazine

(1Z)-1-[1-(naphthalen-2-yl)ethylidene]-2-phenylhydrazine

Cat. No.: B7786174
M. Wt: 260.3 g/mol
InChI Key: FMLSEYCZCCRUHX-RGEXLXHISA-N
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Description

(1Z)-1-[1-(Naphthalen-2-yl)ethylidene]-2-phenylhydrazine is a hydrazone derivative characterized by a naphthalene moiety at the 2-position and a phenyl group attached to the hydrazine backbone. The Z-configuration of the ethylidene group ensures specific stereoelectronic properties, influencing its reactivity and intermolecular interactions. Hydrazones of this class are typically synthesized via condensation reactions between aldehydes/ketones and hydrazines under acidic conditions, as seen in analogous compounds .

Properties

IUPAC Name

N-[(Z)-1-naphthalen-2-ylethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-14(19-20-18-9-3-2-4-10-18)16-12-11-15-7-5-6-8-17(15)13-16/h2-13,20H,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLSEYCZCCRUHX-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=CC=C1)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-57-4
Record name 2'-ACETONAPHTHONE PHENYLHYDRAZONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(1Z)-1-[1-(naphthalen-2-yl)ethylidene]-2-phenylhydrazine, commonly referred to as naphthyl hydrazone, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N2_2
  • CAS Number : 39788-36-8
  • Molecular Weight : 184.24 g/mol

This compound features a naphthalene moiety linked to a hydrazine derivative, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that naphthyl hydrazone derivatives exhibit notable antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells against damage from reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Naphthyl hydrazones have shown promise in modulating inflammatory pathways. In vitro studies have reported that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This suggests a potential application in treating inflammatory conditions .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, it was found to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit tumor growth was also noted in xenograft models .

The biological activity of naphthyl hydrazone is attributed to several mechanisms:

  • Free Radical Scavenging : The hydrazone functional group is effective in neutralizing free radicals.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation : Naphthyl hydrazones can alter the expression levels of genes associated with apoptosis and cell proliferation.

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant properties of various naphthyl hydrazones, it was found that this compound exhibited an IC50 value of 25 µM against DPPH radicals, indicating significant radical scavenging capability compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Activity

A recent investigation focused on the anti-inflammatory effects of this compound using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). Results showed a reduction in COX-2 expression by approximately 40% at a concentration of 10 µM, highlighting its potential as an anti-inflammatory agent .

Comparative Biological Activity Table

Biological ActivityNaphthyl HydrazoneReference
AntioxidantIC50 = 25 µM
Anti-inflammatoryCOX-2 inhibition = 40% at 10 µM
AnticancerInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Naphthalene Positional Isomers

  • 1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine (): Substitution at the 1-position of naphthalene reduces steric hindrance compared to the 2-position isomer. This compound was synthesized with 83% yield using ethanol and acetic acid, suggesting similar synthetic efficiency to the target compound. However, the 1-naphthyl group may alter solubility due to differences in molecular packing .
  • The melting point (86–88°C) is lower than typical naphthalene-based hydrazones, likely due to reduced aromatic bulk .

Electron-Withdrawing and Donating Substituents

  • 1-(2,4-Dinitrophenyl)-2-(1-phenylethylidene)hydrazine ():
    The nitro groups significantly increase melting points (225–230°C) compared to the target compound, reflecting stronger intermolecular interactions and crystalline stability. However, yields are lower (81.5%), possibly due to steric and electronic challenges during synthesis .
  • 1-(1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethylidene)-2-phenylhydrazine (): The sulfonyl and chloro groups enhance electronegativity, improving anticandidal activity (MIC = 0.39–1.56 μmol/mL) but may reduce solubility in nonpolar solvents .

Antifungal and Anticandidal Efficacy

  • The 4-chlorophenyl-sulfonyl derivative () outperformed fluconazole against C. krusei (MIC = 0.195 μmol/mL vs. inactive) due to sulfonyl-enhanced enzyme binding. Molecular docking studies suggest interactions with fungal lanosterol 14α-demethylase, a key antifungal target .
  • Triazole-containing hydrazones (), such as 1-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-2-phenylhydrazine, exhibit broad-spectrum antimicrobial activity. The nitro group and triazole ring synergize to disrupt microbial membranes, with MIC values often <1 μmol/mL .

Anticancer Potential

  • Pyrazole-chalcone hybrids () derived from hydrazones, like (E)-3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showed IC₅₀ values <10 μM against breast cancer cell lines. The ethylidene-hydrazine moiety likely stabilizes tubulin binding, inhibiting polymerization .

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of phenylhydrazine’s terminal amine on the carbonyl carbon of 2-acetylnaphthalene, followed by dehydration to form the C=N bond. Acid catalysts (e.g., acetic acid) protonate the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic addition. The Z-configuration is kinetically favored under mild conditions due to steric hindrance between the naphthalene and phenyl groups.

Standard Protocol

  • Reagents :

    • 2-Acetylnaphthalene (1.0 equiv)

    • Phenylhydrazine (1.2 equiv)

    • Glacial acetic acid (2–3 drops)

    • Ethanol (solvent)

  • Procedure :

    • Dissolve 2-acetylnaphthalene (10 mmol) and phenylhydrazine (12 mmol) in 50 mL ethanol.

    • Add acetic acid and reflux at 80°C for 4–6 hours.

    • Cool the mixture to precipitate the product.

    • Filter and recrystallize from ethanol.

  • Yield :

    • Typical yields range from 70–85% , depending on purity of starting materials and reaction time.

Solid-State Synthesis

Solid-state methods offer advantages in reduced solvent use and shorter reaction times. A modified approach derived from thiocarboxamide syntheses involves mechanochemical grinding of reactants with catalytic acid.

Procedure

  • Reagents :

    • 2-Acetylnaphthalene (1.0 equiv)

    • Phenylhydrazine (1.1 equiv)

    • Acetic acid (5% v/w)

  • Steps :

    • Mix reactants and acetic acid in a mortar.

    • Grind vigorously for 30–45 minutes.

    • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Yield :

    • 65–75% , with lower yields attributed to incomplete conversion in solvent-free conditions.

Industrial-Scale Production

Patent CN106831482A outlines a continuous process for phenylhydrazine synthesis, adaptable for large-scale hydrazone production. Key innovations include:

Catalytic System

  • Catalyst : Hydrazonium salts (e.g., hydrazine sulfate or hydrochloride) enhance reaction rates and reduce energy input.

  • Temperature : 90–130°C under reflux to maintain reaction efficiency.

Process Optimization

ParameterOptimal RangeImpact on Yield
Molar ratio (ketone:hydrazine)1:1.1Prevents excess hydrazine degradation
Catalyst loading30–50% of ketone massMaximizes turnover frequency
Reaction time12–18 hoursEnsures >95% conversion

Stereochemical Control

The (1Z)-configuration is critical for biological activity and material properties. Factors influencing stereoselectivity include:

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) favor thermodynamic (E)-isomers via stabilization of transition states.

  • Ethanol/water mixtures promote kinetic (Z)-isomers through hydrogen bonding.

Temperature and Time

  • Low temperatures (0–25°C) favor Z-isomers by limiting isomerization.

  • Prolonged heating (>6 hours) increases E-isomer formation due to equilibration.

Purification and Characterization

Recrystallization

  • Solvent : Ethanol/water (4:1) achieves >98% purity after two recrystallizations.

Analytical Data

TechniqueKey Observations
1H NMR (CDCl₃)δ 8.2–7.3 (m, 11H, naphthalene + phenyl), δ 2.4 (s, 3H, CH₃)
FTIR (cm⁻¹)1630 (C=N), 1590 (aromatic C=C), 750 (naphthalene ring)
Mass Spec m/z 260.3 [M+H]+

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Solution-phase High purity, scalableSolvent waste70–85
Solid-state Eco-friendly, fastLower yield65–75
Industrial Continuous productionComplex setup80–90

Q & A

Q. What are the primary synthetic routes for (1Z)-1-[1-(naphthalen-2-yl)ethylidene]-2-phenylhydrazine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors (e.g., aldehydes or ketones). Key steps include:

  • Reacting 1-(naphthalen-2-yl)ethanone with phenylhydrazine under acidic or basic conditions to form the hydrazone linkage.
  • Optimizing temperature (reflux conditions are common), solvent choice (ethanol or methanol), and catalyst use (e.g., acetic acid) to improve yield and purity .
  • Monitoring reaction progress using thin-layer chromatography (TLC) and confirming product formation via NMR spectroscopy (e.g., singlet signals for the hydrazone N=CH group at δ 7.95–8.48 ppm) .

Q. How can the Z-configuration of the hydrazone bond in this compound be experimentally confirmed?

The Z-configuration is determined using:

  • X-ray crystallography : Direct visualization of molecular geometry (e.g., dihedral angles between naphthalene and phenyl groups) .
  • NMR spectroscopy : Coupling patterns and nuclear Overhauser effects (NOE) to identify spatial proximity of substituents .
  • IR spectroscopy : Stretching frequencies of the C=N bond (~1600 cm⁻¹) and NH groups (~3200 cm⁻¹) to corroborate hydrazone formation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Essential methods include:

  • Melting point analysis to assess purity (e.g., deviations <2°C indicate impurities) .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC or GC-MS for quantifying purity and detecting byproducts .

Advanced Research Questions

Q. How does the electronic environment of substituents influence the compound’s reactivity in further derivatization?

  • Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase electrophilicity of the hydrazone bond, facilitating nucleophilic attacks.
  • Electron-donating groups (e.g., -OCH₃) enhance stability via resonance but may reduce reactivity in cross-coupling reactions .
  • Computational studies (DFT) can predict charge distribution and reactive sites for targeted modifications .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

  • Dose-response standardization : Ensure consistent units (e.g., μM vs. μg/mL) and cell lines (e.g., Candida spp. vs. bacterial models) .
  • Control experiments : Validate assay conditions using reference compounds (e.g., fluconazole for antifungal studies) .
  • Meta-analysis : Compare structural analogs (e.g., biphenyl or benzimidazole derivatives) to isolate substituent effects .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) or receptors using software like AutoDock.
  • QSAR studies : Correlate substituent properties (logP, polar surface area) with bioactivity data to design optimized derivatives .
  • MD simulations : Assess stability of ligand-target complexes over time to prioritize candidates for synthesis .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Temperature control : Avoid thermal racemization during prolonged reflux by using microwave-assisted synthesis .
  • Catalyst selection : Chiral catalysts (e.g., L-proline) can preserve Z-configuration in asymmetric reactions .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring of stereochemistry .

Q. How does the compound’s stability vary under different storage conditions?

  • Photodegradation : Protect from UV light due to conjugated π-systems in naphthalene and phenyl groups.
  • Hydrolytic stability : Store in anhydrous solvents (e.g., DMSO) to prevent cleavage of the hydrazone bond .
  • Thermal stability : DSC/TGA analysis can determine decomposition temperatures for safe handling .

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